![molecular formula C22H14O B8338125 6-Phenylnaphtho[2,1-b]benzofuran](/img/structure/B8338125.png)
6-Phenylnaphtho[2,1-b]benzofuran
描述
6-Phenylnaphtho[2,1-b]benzofuran is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its fused ring structure, which includes a benzofuran moiety attached to a naphthalene ring system with a phenyl group at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylnaphtho[2,1-b]benzofuran can be achieved through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the use of bromobenzene and boronic acid as starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical synthesis. This method is favored due to its efficiency and the high yield of the desired product. The reaction conditions are carefully controlled to ensure the purity and quality of the compound.
化学反应分析
Types of Reactions: 6-Phenylnaphtho[2,1-b]benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aromatic rings and the functional groups attached to them.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation reactions may yield quinones, while reduction reactions can produce hydro derivatives
科学研究应用
6-Phenylnaphtho[2,1-b]benzofuran has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer and antimicrobial activities . Additionally, this compound is used in the development of new materials and as a probe in various analytical techniques.
作用机制
The mechanism of action of 6-Phenylnaphtho[2,1-b]benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . This inhibition can have therapeutic implications for the treatment of diabetes and other metabolic disorders.
相似化合物的比较
6-Phenylnaphtho[2,1-b]benzofuran can be compared to other similar compounds, such as dibenzo[b,d]furan and naphtho[1,2-b]benzofuran. These compounds share similar structural features but differ in their specific functional groups and ring systems. The unique structure of this compound, with its phenyl group at the 6-position, distinguishes it from these related compounds and contributes to its unique chemical and biological properties .
List of Similar Compounds:- Dibenzo[b,d]furan
- Naphtho[1,2-b]benzofuran
- 8-Iodo-6-phenylbenzo[b]naphtho[1,2-d]furan
属性
分子式 |
C22H14O |
|---|---|
分子量 |
294.3 g/mol |
IUPAC 名称 |
6-phenylnaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C22H14O/c1-2-8-15(9-3-1)19-14-16-10-4-5-11-17(16)21-18-12-6-7-13-20(18)23-22(19)21/h1-14H |
InChI 键 |
UKIUNGIXDFIMST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OC5=CC=CC=C54 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(2-Bromoethyl)oxy]methyl}-3-fluorobenzene](/img/structure/B8338048.png)
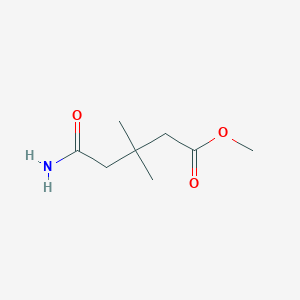
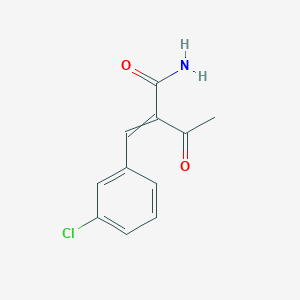
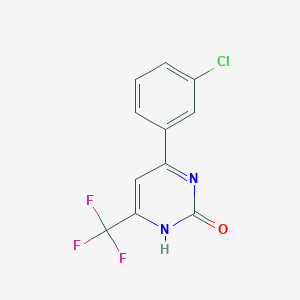
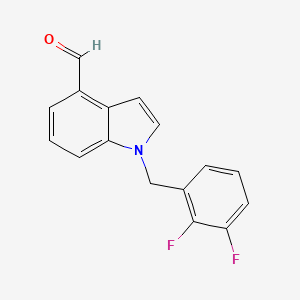
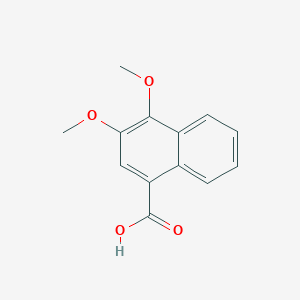

![Tert-butyl [2-{[4-(bromomethyl)benzoyl]amino}-4-(2-thienyl)phenyl]carbamate](/img/structure/B8338093.png)
![4-({2-[4-(Benzyloxy)phenyl]ethyl}amino)benzoic acid](/img/structure/B8338104.png)
![4-[4-(2,6-Dimethyl-4-cyanophenoxy)-5-amino-2-pyrimidinylamino]benzonitrile](/img/structure/B8338119.png)
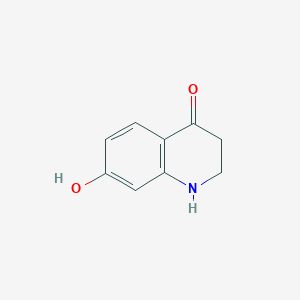
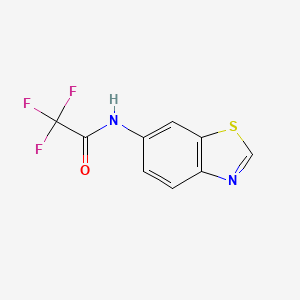
![3-Bromo-5-((S)-2-[1,2,4]triazol-1-ylmethyl-pyrrolidin-1-yl)-pyridine](/img/structure/B8338137.png)
